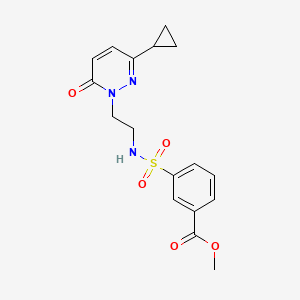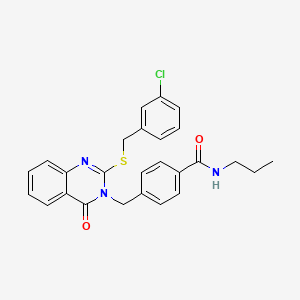![molecular formula C20H15F3N2O2 B2967673 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide CAS No. 339025-48-8](/img/structure/B2967673.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is a synthetic organic compound with applications spanning various scientific disciplines. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridinyl moiety, makes it a subject of interest in chemical, biological, and industrial research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is used as a precursor for synthesizing more complex molecules, especially in medicinal chemistry.
Biology
Biologically, this compound is investigated for its potential in modulating various biochemical pathways, given its structural complexity and functional group diversity.
Medicine
In medicine, its derivatives are studied for therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacokinetic properties of drugs.
Industry
Industrially, the compound finds use in the development of advanced materials and specialty chemicals due to its unique chemical properties.
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, determination of its physical and chemical properties, and evaluation of its safety profile. Additionally, its potential applications in medicinal chemistry could be explored further .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide, one commonly used method involves the nucleophilic addition of a 2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl compound to an N-phenylbenzenecarboxamide intermediate under controlled conditions. Reaction temperatures typically range from 20°C to 100°C, with reaction times varying from a few hours to several days depending on the reagents and catalysts used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully optimized to maximize yield and purity. Common solvents used in the process include dichloromethane, tetrahydrofuran, or acetonitrile, with catalysts such as palladium or copper complexes facilitating the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of different oxo derivatives.
Reduction: Reduction reactions often use hydride donors such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl and pyridinyl groups can be substituted under nucleophilic or electrophilic conditions, creating diverse analogs.
Common Reagents and Conditions
Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are frequently employed. Reaction conditions vary but are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The primary products from these reactions depend on the conditions employed. For instance, oxidation may yield higher-order oxides, while reduction typically results in alcohols or amines.
Mecanismo De Acción
The mechanism of action for 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyridinyl moiety facilitates binding to specific proteins. These interactions can modulate various signaling pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide stands out due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.
Similar Compounds
4-{[2-oxo-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Lacks the trifluoromethyl group, leading to different reactivity and bioactivity.
4-{[2-oxo-5-methyl-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Substitution with a methyl group instead of trifluoromethyl, affecting its physical and chemical properties.
4-{[2-oxo-1(2H)-quinolinyl]methyl}-N-phenylbenzenecarboxamide: Features a quinoline ring, providing different biological activities.
This detailed exploration should give you a comprehensive understanding of this compound and its scientific significance.
Propiedades
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-11-18(26)25(13-16)12-14-6-8-15(9-7-14)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSYAFXPQOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]ethyl}morpholin-3-one](/img/structure/B2967592.png)

![(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE](/img/structure/B2967595.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2967597.png)
![4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2967599.png)
![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)
![12-[(4-chlorophenyl)methyl]-11-methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2967603.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2967606.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)
![Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B2967612.png)
